Atorvastatin Acetonide, specifically known as Atorvastatin tert-Butyl Ester, is a derivative of Atorvastatin, a widely used statin medication. It is primarily utilized for its cholesterol-lowering properties, functioning as an inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. The molecular formula for Atorvastatin Acetonide is C₄₀H₄₇FN₂O₅, with a molecular weight of 654.81 g/mol .
Here are some key areas of scientific research exploring the potential applications of Atorvastatin Acetonide:
Atorvastatin Acetonide's properties are being investigated for its potential in developing novel drug delivery systems. Due to its solubility characteristics, it may be suitable for formulating sustained-release or targeted drug delivery systems, potentially improving the therapeutic efficacy and reducing side effects associated with Atorvastatin. [, ]
Researchers are using Atorvastatin Acetonide to study the cellular mechanisms underlying the therapeutic effects of Atorvastatin, particularly its role in cholesterol metabolism, inflammation, and cell proliferation. This research can provide valuable insights into the potential benefits of Atorvastatin beyond cholesterol reduction. [, ]
Atorvastatin Acetonide exhibits significant biological activity by inhibiting HMG-CoA reductase, thereby reducing cholesterol production in the liver. This action leads to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. These effects contribute to a reduced risk of cardiovascular diseases, including heart attacks and strokes .
The synthesis of Atorvastatin Acetonide can be achieved through multiple methods, with the following being notable:
Atorvastatin Acetonide is primarily used in:
Atorvastatin Acetonide interacts with various substances that may alter its effectiveness or increase the risk of side effects. Notable interactions include:
Atorvastatin Acetonide shares structural and functional similarities with several other statins. Below are some comparable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Simvastatin | HMG-CoA reductase inhibitor | Less potent than atorvastatin |
Rosuvastatin | HMG-CoA reductase inhibitor | More potent with fewer side effects |
Lovastatin | HMG-CoA reductase inhibitor | Natural product derived from fungi |
Pravastatin | HMG-CoA reductase inhibitor | Hydrophilic statin with less muscle toxicity |
Atorvastatin Acetonide stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other statins. Its unique acetonide structure allows for improved pharmacokinetic properties, making it effective in lowering cholesterol levels while minimizing adverse effects .
Atorvastatin Acetonide is a complex organic compound with the molecular formula C₃₆H₃₉FN₂O₅ [1] [3] [4]. This molecular composition reflects a sophisticated structure containing thirty-six carbon atoms, thirty-nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and five oxygen atoms [1]. The compound has a molecular weight of 598.7 grams per mole, as determined through high-resolution mass spectrometry [1] [3]. The Chemical Abstracts Service registry number for this compound is 581772-29-4, which serves as its unique identifier in chemical databases [1] [3] [4].
The exact mass of Atorvastatin Acetonide has been precisely determined to be 598.28430051 Daltons using advanced mass spectrometric techniques [1]. This measurement corresponds to the monoisotopic mass, indicating the mass calculated using the most abundant isotope of each element present in the molecule [1]. The heavy atom count totals forty-four atoms, excluding hydrogen atoms, which contributes to the substantial molecular complexity of this compound [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₆H₃₉FN₂O₅ | [1] [3] [4] |
Molecular Weight | 598.7 g/mol | [1] [3] [4] |
CAS Number | 581772-29-4 | [1] [3] [4] |
Exact Mass | 598.28430051 Da | [1] |
Heavy Atom Count | 44 | [1] |
The two-dimensional structural representation of Atorvastatin Acetonide reveals a complex heterocyclic system featuring multiple aromatic rings and functional groups [1]. The compound contains a central pyrrole ring system that serves as the core structural framework [1]. This pyrrole ring is substituted with phenyl groups at specific positions, including a para-fluorophenyl substituent that contributes to the molecule's unique electronic properties [1].
The IUPAC name for this compound is 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid [1]. This systematic nomenclature provides complete structural information, indicating the presence of a dioxane ring system connected to the pyrrole core through an ethyl linker [1]. The acetonide functionality is represented by the 2,2-dimethyl-1,3-dioxane moiety, which serves as a protecting group for the diol functionality [1].
The SMILES notation for Atorvastatin Acetonide is CC(C)C1=C(C(=C(N1CC[C@@H]2CC@@HCC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 [1]. This linear representation captures all connectivity information and stereochemical details of the molecule [1].
The three-dimensional conformational analysis of Atorvastatin Acetonide reveals significant structural complexity due to the presence of multiple rotatable bonds [1]. The molecule contains ten rotatable bonds, which allows for considerable conformational flexibility [1]. This flexibility is particularly important for understanding the compound's interactions with biological targets and its physicochemical behavior [1].
Computational studies have identified preferred conformations of Atorvastatin Acetonide through molecular modeling approaches . The acetonide protecting group adopts a chair-like conformation similar to cyclohexane derivatives, providing stability to the overall molecular structure . The spatial arrangement of the phenyl rings and the pyrrole core creates a three-dimensional architecture that influences the compound's binding properties .
The dioxane ring system in the acetonide moiety exhibits conformational preferences that affect the overall molecular geometry . Nuclear Overhauser Effect Nuclear Magnetic Resonance spectroscopy studies have confirmed spatial proximity relationships between specific protons in the dioxane and acetonide moieties . These conformational characteristics are crucial for understanding the compound's behavior in synthetic transformations and biological systems .
Atorvastatin Acetonide contains two defined atom stereocenters, specifically designated as (4R,6R) configuration in the dioxane ring system [1]. This stereochemical arrangement is critical for the compound's identity and biological activity [1]. The absolute configuration has been confirmed through various analytical techniques, including chiral High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy .
The stereochemical purity of Atorvastatin Acetonide is typically assessed using chiral chromatographic methods employing columns such as Chiralpak AD-H or OD-H with hexane and isopropanol mobile phase systems . These methods can resolve enantiomers and determine enantiomeric excess values . Optical rotation measurements, while not applicable to the acetonide form due to its racemic nature, become relevant for related ester derivatives [19] [27].
X-ray crystallography has provided unambiguous confirmation of the absolute stereochemistry in crystalline forms of related compounds [16]. The stereochemical configuration directly influences the compound's pharmacological properties and synthetic utility as an intermediate in pharmaceutical manufacturing . Conformational analysis using computational methods has revealed that the (4R,6R) configuration contributes to the overall stability of the molecular architecture .
The solubility characteristics of Atorvastatin Acetonide have been extensively studied across various solvent systems [3]. The compound exhibits slight solubility in chloroform, ethyl acetate, and methanol, making these solvents suitable for analytical and synthetic applications [3]. The limited aqueous solubility is attributed to the hydrophobic nature of the aromatic ring systems and the acetonide protecting group [3].
Quantitative solubility studies have revealed that Atorvastatin Acetonide demonstrates enhanced solubility in organic solvents compared to aqueous media [5]. The logarithmic partition coefficient (LogP) value of 6.5 indicates significant lipophilicity, which affects the compound's behavior in biological systems and formulation development [1]. This high lipophilicity is consistent with the presence of multiple aromatic rings and the acetonide functionality [1].
The topological polar surface area of Atorvastatin Acetonide is calculated to be 89.8 square angstroms [1]. This parameter is crucial for predicting membrane permeability and bioavailability characteristics [1]. The compound contains two hydrogen bond donor sites and six hydrogen bond acceptor sites, which influence its interaction with polar solvents and biological targets [1].
Property | Value | Reference |
---|---|---|
LogP (XLogP3-AA) | 6.5 | [1] |
Topological Polar Surface Area | 89.8 Ų | [1] |
Hydrogen Bond Donors | 2 | [1] |
Hydrogen Bond Acceptors | 6 | [1] |
Solubility | Slightly soluble in chloroform, ethyl acetate, methanol | [3] |
The molecular weight of Atorvastatin Acetonide has been precisely determined to be 598.7 grams per mole through multiple analytical techniques [1] [3] [4]. This substantial molecular weight reflects the complex structure containing multiple aromatic rings and functional groups [1]. The density of the compound has been predicted using computational methods to be 1.21 ± 0.1 grams per cubic centimeter [3].
Thermal analysis has revealed that Atorvastatin Acetonide has a melting point range of 73-75 degrees Celsius [3]. This relatively low melting point is characteristic of organic compounds containing acetonide protecting groups [3]. The boiling point has been predicted to be 689.3 ± 55.0 degrees Celsius under standard atmospheric pressure conditions [3].
The predicted pKa value of Atorvastatin Acetonide is 4.24 ± 0.10, indicating weak acidic properties attributed to the carboxylic acid functionality [3]. This ionization constant is important for understanding the compound's behavior under different pH conditions and its formulation requirements [3]. The compound exists as a solid at room temperature with an off-white to pale yellow coloration [3].
Fourier Transform Infrared spectroscopy analysis of Atorvastatin Acetonide reveals characteristic absorption bands that confirm the presence of specific functional groups [11]. The spectrum displays a distinctive peak at 3668.9 inverse centimeters corresponding to non-hydrogen-bonded hydroxyl stretching vibrations [11]. Additional prominent peaks appear at 3364.2 inverse centimeters for nitrogen-hydrogen stretching and 3250.4 inverse centimeters for symmetrical hydroxyl stretching [11].
The carbonyl region of the infrared spectrum shows significant absorption at 1650.77 inverse centimeters, attributed to asymmetric carbon-oxygen double bond stretching of the amide functionality [11]. Nitrogen-hydrogen bending vibrations are observed at 1578.45 inverse centimeters, while carbon-oxygen stretching of the carboxyl group appears at 1380.78 inverse centimeters [11]. These spectroscopic signatures provide definitive identification of the compound's functional groups [11].
Ultraviolet-visible spectroscopy studies have identified the absorption maximum of Atorvastatin Acetonide at 244 nanometers when dissolved in methanol [28]. This absorption band is attributed to the conjugated aromatic system present in the molecule [28]. Nuclear Magnetic Resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra [14]. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts corresponding to the various hydrogen environments in the molecule [14].
Spectroscopic Method | Peak/Signal | Assignment | Reference |
---|---|---|---|
FTIR | 3668.9 cm⁻¹ | Non-hydrogen-bonded O-H stretching | [11] |
FTIR | 3364.2 cm⁻¹ | N-H stretching | [11] |
FTIR | 1650.77 cm⁻¹ | Asymmetric C=O stretching | [11] |
UV-Vis | 244 nm | UV absorbance maximum | [28] |
NMR | Various | Proton and carbon chemical shifts | [14] |